Cas no 870083-94-6 (4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine)
4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-Dichloro-phenyl)-2-ethanesulfonyl-6-trifluoromethyl-pyrimidine
- 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
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- MDL: MFCD05861686
- Inchi: 1S/C13H9Cl2F3N2O2S/c1-2-23(21,22)12-19-10(6-11(20-12)13(16,17)18)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3
- InChI Key: VSQYHJREUGMOFI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=CC(C(F)(F)F)=NC(=N1)S(CC)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A245861-1g |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 97% | 1g |
$192.0 | 2025-04-16 | |
| Ambeed | A245861-5g |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 97% | 5g |
$575.0 | 2025-04-16 | |
| A2B Chem LLC | AJ05453-50mg |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 95% | 50mg |
$305.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05453-100mg |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 95% | 100mg |
$356.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05453-250mg |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 95% | 250mg |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05453-500mg |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 95% | 500mg |
$550.00 | 2024-04-19 | |
| Chemenu | CM526891-1g |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 97% | 1g |
$190 | 2023-02-01 | |
| Chemenu | CM526891-5g |
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 97% | 5g |
$564 | 2023-02-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311454-50mg |
4-(3,4-Dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 97% | 50mg |
¥1917.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311454-100mg |
4-(3,4-Dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine |
870083-94-6 | 97% | 100mg |
¥2851.00 | 2024-04-27 |
4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine Suppliers
4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
Introduction to 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine (CAS No. 870083-94-6)
4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine, identified by the CAS number 870083-94-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and potential therapeutic applications. The molecular framework of this compound incorporates several key functional groups, including dichlorophenyl, ethanesulfonyl, and trifluoromethyl substituents, which collectively contribute to its unique chemical properties and biological interactions.
The dichlorophenyl moiety in the molecular structure enhances the lipophilicity and electron-withdrawing characteristics of the compound, making it more soluble in organic solvents and facilitating its interaction with biological targets. The presence of the ethanesulfonyl group introduces a polar sulfonyl functionality, which can modulate hydrogen bonding interactions and influence the compound's binding affinity to biological receptors. Additionally, the trifluoromethyl group further enhances the metabolic stability and electronic properties of the molecule, making it a valuable scaffold for drug design.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in developing novel therapeutic agents. Pyrimidine-based compounds are known for their role in various biological processes, including DNA synthesis, enzyme inhibition, and signal transduction pathways. The structural features of 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine make it a promising candidate for further investigation in these areas.
In recent years, researchers have been exploring the pharmacological potential of pyrimidine derivatives in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The compound's ability to interact with key biological targets has led to its inclusion in several preclinical studies aimed at identifying new drug candidates. For instance, studies have demonstrated that pyrimidine-based molecules can inhibit specific enzymes involved in cancer cell proliferation and survival, making them attractive for oncology applications.
The synthesis of 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of each substituent—dichlorophenyl, ethanesulfonyl, and trifluoromethyl—must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex molecular framework efficiently.
The chemical properties of this compound also make it suitable for derivatization into more complex molecules with enhanced biological activity. By modifying specific functional groups or introducing additional substituents, chemists can generate libraries of analogs for high-throughput screening (HTS) to identify lead compounds with improved pharmacokinetic profiles. This approach is particularly valuable in drug discovery pipelines where rapid identification of promising candidates is essential.
From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the binding interactions of 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine with biological targets. Techniques such as docking simulations and quantum mechanical calculations provide insights into how the compound interacts with enzymes and receptors at an atomic level. These insights are crucial for designing next-generation drugs with optimized binding affinities and reduced side effects.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often enhances metabolic stability, binding affinity, and bioavailability. In particular, the trifluoromethyl group is a well-known pharmacophore that improves drug-like properties significantly. This feature makes compounds like 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine attractive for further development as therapeutic agents.
Current research trends indicate that pyrimidine derivatives continue to be a fertile ground for innovation in drug discovery. Novel synthetic methodologies are being developed to streamline the production of these compounds, while computational approaches are being refined to predict their biological activity more accurately. As a result, compounds like this one are expected to play a significant role in future pharmaceutical developments.
The industrial application of 4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine extends beyond academic research into commercial drug development programs. Pharmaceutical companies are increasingly investing in advanced chemical libraries containing such heterocyclic compounds to accelerate their drug discovery processes. The versatility of this compound as a scaffold allows for its integration into diverse therapeutic strategies targeting various diseases.
In conclusion,4-(3,4-dichlorophenyl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine (CAS No. 870083-94-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its synthesis challenges highlight the sophistication required in modern drug development but also underscore its promise as a lead compound for future therapies. As research continues to uncover new biological functions associated with pyrimidine derivatives,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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